Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxin ring, a sulfamoyl group, a thiophene ring, and a carboxylate ester
Preparation Methods
The synthesis of METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield the corresponding sulfonamide . This intermediate is further treated with various alkyl or aryl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to obtain the final product .
Chemical Reactions Analysis
METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The sulfamoyl group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The benzodioxin ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to METHYL 3-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)SULFAMOYL]-4-(4-METHYLPHENYL)THIOPHENE-2-CARBOXYLATE include:
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-BROMOBENZENESULFONAMIDE: This compound shares the benzodioxin and sulfonamide groups but differs in the substitution pattern on the aromatic ring.
N-SUBSTITUTED (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)BENZENESULFONAMIDES: These derivatives have various alkyl or aryl groups attached to the nitrogen atom of the sulfonamide
Properties
Molecular Formula |
C21H19NO6S2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-4-(4-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C21H19NO6S2/c1-13-3-5-14(6-4-13)16-12-29-19(21(23)26-2)20(16)30(24,25)22-15-7-8-17-18(11-15)28-10-9-27-17/h3-8,11-12,22H,9-10H2,1-2H3 |
InChI Key |
PXYYIPDBIBQJSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC4=C(C=C3)OCCO4)C(=O)OC |
Origin of Product |
United States |
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